molecular formula C23H23N3O3S3 B2573830 N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1291868-88-6

N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No. B2573830
CAS RN: 1291868-88-6
M. Wt: 485.64
InChI Key: WFMSWBQGRPOADR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an isopropylphenyl group, a methylthio phenyl group, an oxadiazole ring, and a thiophene sulfonamide group. These groups could potentially confer various chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfonamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonamide group, while its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science

Thiophene derivatives have attracted great interest in industry as well as academia due to their diverse applications in material science . They are used in the development of various materials due to their unique chemical properties .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This indicates that the compound could also be used in the development of drugs for the treatment of atherosclerosis.

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents . This suggests that the compound could be used in the development of new materials or processes that require metal complexing agents.

Development of Insecticides

Thiophene derivatives are used in the development of insecticides . This suggests that the compound could potentially be used in the development of new insecticides.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents, which can be derived from thiophene compounds, have been developed for this process . This suggests that the compound could potentially be used in the development of new boron reagents for Suzuki–Miyaura coupling.

Synthesis of Thiophene Derivatives

The compound could potentially be used in the synthesis of new thiophene derivatives . For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents . This reaction could potentially be used to synthesize new thiophene derivatives from the compound .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S3/c1-15(2)16-5-9-18(10-6-16)26(3)32(27,28)20-13-14-31-21(20)23-24-22(25-29-23)17-7-11-19(30-4)12-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMSWBQGRPOADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

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